

# Mechanism of Action: Targeting the p300/CBP-ER Axis

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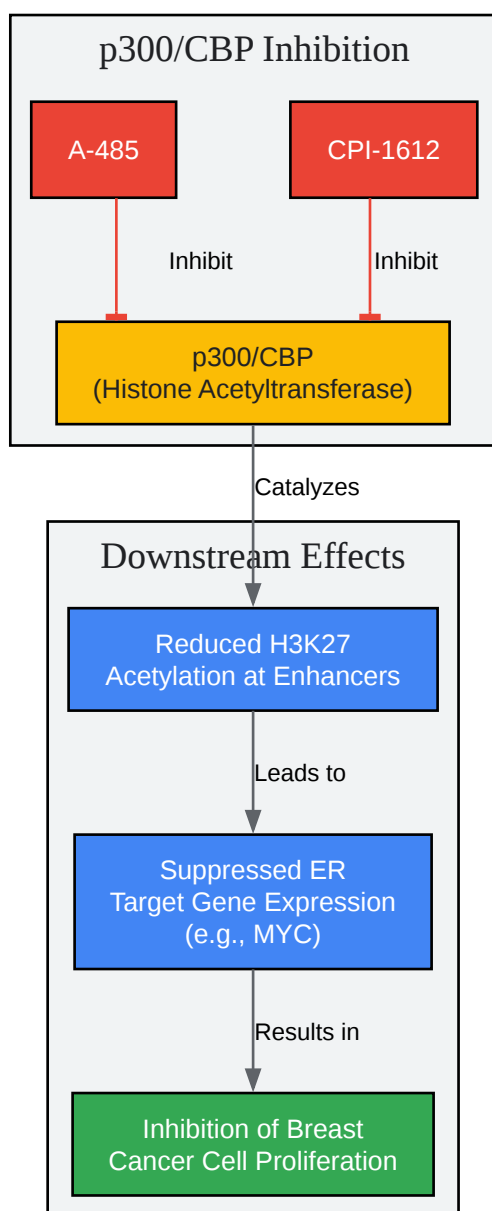
## Compound of Interest

Compound Name: (S,S)-CPI-1612

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Both A-485 and CPI-1612 are potent and selective inhibitors of the catalytic HAT domain of p300 and CBP.[1][2][3] In ER+ breast cancer, p300/CBP are recruited by the estrogen receptor to enhancer regions of target genes. The acetyltransferase activity of p300/CBP, specifically the acetylation of histone H3 at lysine 27 (H3K27ac), is a key epigenetic mark associated with active enhancers. By inhibiting this activity, A-485 and CPI-1612 reduce H3K27ac levels at ER-bound enhancers, leading to the suppression of the ER-driven transcriptional program.[1][4] This ultimately results in decreased expression of critical pro-growth genes, such as MYC, and inhibition of cancer cell proliferation.[1][5]



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**Caption:** Signaling pathway of p300/CBP inhibition in ER+ breast cancer.

## Data Presentation: Quantitative Comparison

The following tables summarize the biochemical potency and cellular activity of CPI-1612 and A-485.

Table 1: Biochemical Inhibitory Potency (IC<sub>50</sub>)

Compound	Target	IC <sub>50</sub> (nM)	Assay Condition
A-485	p300	9.8 nM[6]	Histone Acetyltransferase (HAT) Assay
CBP	2.6 nM[6]	Histone Acetyltransferase (HAT) Assay	
CPI-1612	p300	8.0 nM[7]	Histone Acetyltransferase (HAT) Assay
Full-length p300	<0.5 nM[8]	-	
Full-length CBP	2.9 nM[8]	-	

Note: A comparative study highlighted that at physiological acetyl-CoA concentrations (5  $\mu$ M), the IC<sub>50</sub> of A-485 increases significantly (~29-fold) to 1316 nM, whereas the IC<sub>50</sub> for CPI-1612 shows only a minor shift (~2-fold) to 25 nM, suggesting CPI-1612 maintains higher potency under cellular conditions.[9]

Table 2: In Vitro Activity in ER+ Breast Cancer Cell Lines

Compound	Cell Line	Activity Metric	Value
A-485	MCF-7	H3K27ac Reduction	Potent reduction at 3 $\mu$ M[1]
CPI-1612	MCF-7	GI <sub>50</sub>	< 100 nM[4][10]
T-47D	GI <sub>50</sub>	< 100 nM[10]	
ZR-75-1	GI <sub>50</sub>	< 100 nM[10]	

Table 3: In Vivo Efficacy in Breast Cancer Xenograft Model

Compound	Model	Dosing	Result
CPI-1612	MCF-7 Xenograft	0.25 mg/kg, PO, BID	Non-significant tumor growth inhibition[5]
MCF-7 Xenograft	0.5 mg/kg, PO, BID	~50% Tumor Growth Inhibition (TGI)[5]	
MCF-7 Xenograft	1.0 mg/kg, PO, BID	>75% Tumor Growth Inhibition (TGI)[5]	
MCF-7 Xenograft	0.25 mg/kg, PO, BID + Fulvestrant	Additive effect on anti-tumor efficacy[4][5]	

## Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

### In Vitro Cell Proliferation Assay

- Cell Lines: ER+ breast cancer cell lines (MCF-7, T-47D, ZR-75-1) were used.[10]
- Treatment: Cells were treated with increasing concentrations of CPI-1612.[5]
- Duration: The treatment period was 4 days.[5]
- Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5] The half-maximal growth inhibition concentration (GI<sub>50</sub>) was then calculated.

### In Vivo Xenograft Study

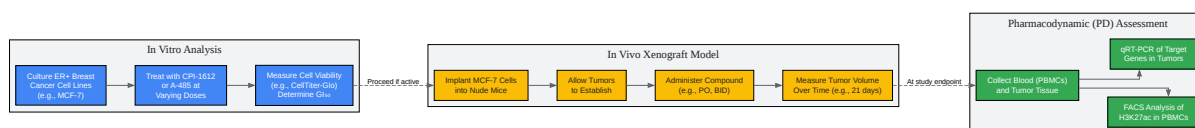
- Animal Model: Female athymic nude mice (BALB/c) were used.[5]
- Tumor Implantation: MCF-7 cells were implanted subcutaneously into the mice.[5]
- Treatment: Once tumors were established, mice were randomized into groups. CPI-1612 was administered orally (PO) twice daily (BID) at specified doses (e.g., 0.25, 0.5, 1.0 mg/kg).

[5] The vehicle control group received an equal volume of the vehicle solution. For combination studies, Fulvestrant was administered subcutaneously.[5]

- Duration: The study was conducted for 21 days.[5]
- Efficacy Measurement: Tumor volumes were measured regularly using calipers. Tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[5]

## Pharmacodynamic (PD) Analysis of Histone Acetylation

- Sample Collection: At the study endpoint, peripheral blood mononuclear cells (PBMCs) were isolated from blood, and tumor tissues were collected.[4][5]
- Cellular Analysis (PBMCs): PBMCs were fixed, stained, and analyzed by Fluorescence-Activated Cell Sorting (FACS). The geometric mean fluorescence intensity (gMFI) was used to quantify the levels of H3K27 acetylation, providing a measure of target engagement in a surrogate tissue.[5]
- Tumor Analysis: Total mRNA was isolated from tumor samples to measure changes in the expression of target genes, such as MYC, via quantitative real-time PCR (qRT-PCR).[5] Histone marks like H3K18 acetylation were also measured in tumor tissue.[4]



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**Caption:** General experimental workflow for preclinical evaluation.

## Summary and Conclusion

Based on available preclinical data, both **(S,S)-CPI-1612** and A-485 effectively target the p300/CBP histone acetyltransferases and inhibit the growth of ER+ breast cancer cells.

However, the evidence suggests key differences:

- **Potency:** CPI-1612 demonstrates superior potency, particularly under physiological concentrations of the cofactor acetyl-CoA, which may translate to greater efficacy at lower doses.[9] It shows potent growth inhibition in ER+ breast cancer cell lines with GI<sub>50</sub> values below 100 nM.[4][10]
- **Pharmacokinetics:** CPI-1612 was developed to have improved ADME (absorption, distribution, metabolism, and excretion) properties and oral bioavailability compared to earlier compounds like A-485.[3][4][10]
- **In Vivo Efficacy:** CPI-1612 has demonstrated dose-dependent and robust single-agent anti-tumor activity in an MCF-7 xenograft model.[4][5] Furthermore, it shows an additive effect when combined with the standard-of-care therapy Fulvestrant, suggesting a non-overlapping mechanism of action.[4]

In conclusion, while A-485 is a valuable chemical probe for studying p300/CBP biology, CPI-1612 appears to be a more advanced, drug-like molecule with superior potency and pharmacokinetic properties, making it a more promising candidate for further development as a therapeutic agent for ER+ breast cancer.

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